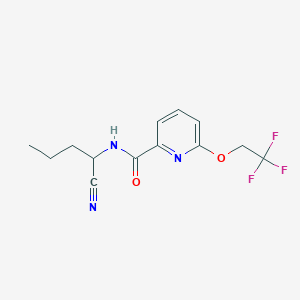
N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H14F3N3O2 and its molecular weight is 301.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
The exploration of N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide and its derivatives in scientific research often centers on the development of synthetic methodologies for complex molecules. For example, Okumura et al. (1998) demonstrated a convenient synthesis method for a macrocyclic antibiotic skeleton, highlighting the versatility of similar compounds in synthesizing complex chemical structures (Okumura et al., 1998). Additionally, Jayarajan et al. (2019) synthesized cyano- and carboxamide-containing compounds through a water-mediated process, emphasizing their potential in producing materials with non-linear optical properties and anticancer activity (Jayarajan et al., 2019).
Coordination Chemistry and Ligand Properties
In coordination chemistry, the study by Segl′a and Jamnický (1988) on the coordination of 2-cyanopyridine to Ni(II) atoms revealed insights into nucleophilic addition reactions and ligand behavior, which can inform the development of novel coordination complexes (Segl′a & Jamnický, 1988).
Antifungal and Anticancer Applications
Research into the biological activities of compounds related to this compound has led to the identification of potential antifungal and anticancer agents. Wu et al. (2012) synthesized derivatives that showed moderate antifungal activity, suggesting the utility of these compounds in developing new fungicides (Wu et al., 2012).
Drug Delivery and Molecular Recognition
Mattsson et al. (2010) explored the encapsulation of lipophilic derivatives in water-soluble metalla-cages for drug delivery, indicating the potential of similar carboxamide derivatives in pharmaceutical applications (Mattsson et al., 2010). Furthermore, the recognition of anions and neutral guests by dicationic pyridine-2,6-dicarboxamide receptors as described by Dorazco‐González et al. (2010) showcases the application of these compounds in sensing and molecular recognition technologies (Dorazco‐González et al., 2010).
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-2-4-9(7-17)18-12(20)10-5-3-6-11(19-10)21-8-13(14,15)16/h3,5-6,9H,2,4,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEVTTIDESUZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=NC(=CC=C1)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylthio)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687230.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)
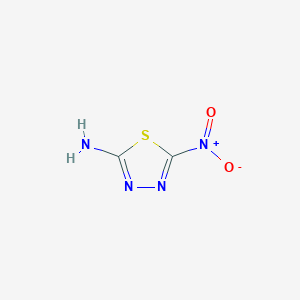
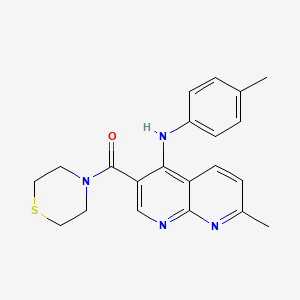
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687235.png)

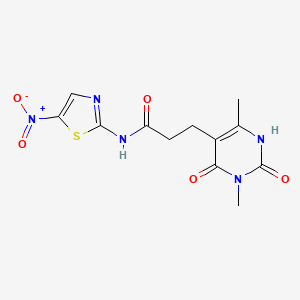
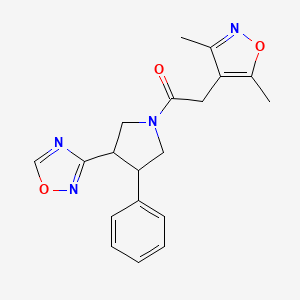
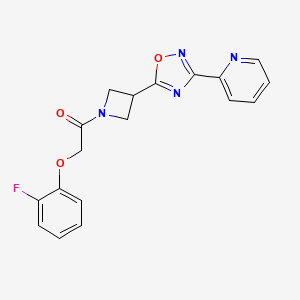
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)

![5-(2,4-Dimethylphenyl)sulfonyl-2,2-difluoro-5-azaspiro[2.3]hexane](/img/structure/B2687249.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)
